Cas no 2171269-19-3 ((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid)

The compound (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The stereochemistry at the α-carbon (2S) and the adjacent chiral center (2R) ensures high enantiopurity, making it valuable for constructing complex peptide sequences with precise stereocontrol. The tert-butyl side chain (3,3-dimethylbutanamide) enhances steric protection, reducing unwanted side reactions during coupling steps. This derivative is particularly useful in solid-phase peptide synthesis (SPPS), where the Fmoc group provides orthogonal deprotection under mild basic conditions. Its structural features contribute to improved solubility and handling in organic solvents, facilitating efficient incorporation into peptide backbones.
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid structure
2171269-19-3 structure
Product name:(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid
CAS No:2171269-19-3
MF:C25H30N2O5
MW:438.516107082367
CID:5993057
PubChem ID:165549560

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid
    • (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
    • EN300-1488200
    • 2171269-19-3
    • Inchi: 1S/C25H30N2O5/c1-5-20(23(29)30)26-22(28)21(25(2,3)4)27-24(31)32-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-21H,5,14H2,1-4H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1
    • InChI Key: IVKHQCGNXLEGQA-SFTDATJTSA-N
    • SMILES: O(C(N[C@@H](C(N[C@H](C(=O)O)CC)=O)C(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 438.21547206g/mol
  • Monoisotopic Mass: 438.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 666
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1488200-5000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
5000mg
$9769.0 2023-09-28
Enamine
EN300-1488200-100mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
100mg
$2963.0 2023-09-28
Enamine
EN300-1488200-250mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
250mg
$3099.0 2023-09-28
Enamine
EN300-1488200-50mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
50mg
$2829.0 2023-09-28
Enamine
EN300-1488200-1000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
1000mg
$3368.0 2023-09-28
Enamine
EN300-1488200-10.0g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
10g
$14487.0 2023-06-06
Enamine
EN300-1488200-500mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
500mg
$3233.0 2023-09-28
Enamine
EN300-1488200-0.25g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
0.25g
$3099.0 2023-06-06
Enamine
EN300-1488200-5.0g
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
5g
$9769.0 2023-06-06
Enamine
EN300-1488200-10000mg
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]butanoic acid
2171269-19-3
10000mg
$14487.0 2023-09-28

Additional information on (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid

Research Brief on (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid (CAS: 2171269-19-3)

The compound (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid (CAS: 2171269-19-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, serves as a critical intermediate in peptide synthesis and drug development. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group enhances its utility in solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers aiming to develop novel therapeutic agents.

Recent studies have focused on optimizing the synthesis and application of this compound. A 2023 publication in the *Journal of Medicinal Chemistry* highlighted its role in the synthesis of peptide-based inhibitors targeting proteases involved in cancer metastasis. The study demonstrated that the compound's stereochemical purity and stability under SPPS conditions significantly improved the yield and efficacy of the final peptide products. Additionally, its compatibility with automated peptide synthesizers has been validated, further underscoring its industrial relevance.

Another key area of research involves the compound's potential in prodrug design. A team at the University of Cambridge reported in *Chemical Science* that derivatives of (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid could be engineered to enhance the bioavailability of poorly soluble drugs. The study utilized computational modeling to predict the compound's interactions with cellular transporters, leading to the identification of promising candidates for further preclinical testing.

In the context of neurodegenerative diseases, researchers have explored the compound's utility in synthesizing amyloid-beta (Aβ) aggregation inhibitors. A 2024 study published in *ACS Chemical Neuroscience* revealed that peptides derived from this compound exhibited high affinity for Aβ fibrils, potentially slowing their formation. This finding opens new avenues for the development of Alzheimer's disease therapeutics, with in vivo studies currently underway to assess efficacy and safety.

Despite these advancements, challenges remain in scaling up production and ensuring cost-effectiveness. A recent industry report by *BioPharma Insights* noted that while the compound's synthetic routes are well-established, optimizing purification protocols to meet Good Manufacturing Practice (GMP) standards requires further refinement. Collaborative efforts between academia and industry are expected to address these hurdles, paving the way for broader applications in drug discovery.

In conclusion, (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidobutanoic acid (CAS: 2171269-19-3) represents a versatile and promising building block in pharmaceutical research. Its applications span peptide synthesis, prodrug development, and neurodegenerative disease therapeutics, with ongoing studies poised to unlock further potential. Continued interdisciplinary collaboration will be essential to translate these findings into clinically viable solutions.

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